molecular formula C6H14ClN B127519 (2-Chloroethyl)diethylamine CAS No. 100-35-6

(2-Chloroethyl)diethylamine

Cat. No. B127519
CAS RN: 100-35-6
M. Wt: 135.63 g/mol
InChI Key: YMDNODNLFSHHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Chloroethyl)diethylamine” is a chemical compound with the molecular formula C6H15Cl2N . It is also known by other names such as “hydrogen (2-chloroethyl)diethylamine chloride” and "2-Diethylaminoethylchloride hydrochloride" . It is used in the synthesis of various chemical compounds .


Synthesis Analysis

In one study, 5-Alkyl-6-(substituted benzyl)-2-thiouracils were reacted with (2-chloroethyl)diethylamine hydrochloride to afford the corresponding 2-(2-diethylamino)ethylthiopyrimidin-4(3H)-ones . This reaction was part of the synthesis of novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones, which were screened for antimicrobial activity .


Molecular Structure Analysis

The molecular structure of “(2-Chloroethyl)diethylamine” can be represented by the InChI key RAGSWDIQBBZLLL-UHFFFAOYSA-N . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

“(2-Chloroethyl)diethylamine” is a volatile amine, which are among the most demanding analytes in gas chromatography due to their basic properties . It can be analyzed using a gas chromatographic method .


Physical And Chemical Properties Analysis

“(2-Chloroethyl)diethylamine” is a volatile amine . Its molecular weight is 135.635 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Fluorinating Agent

  • (1,1,2-Trifluoro-2-Chloroethyl)-Diethylamine, a variant of (2-Chloroethyl)diethylamine, has been investigated for its application in replacing a hydroxyl group with a fluorine atom, particularly in hydroxy-compounds carrying other functional groups like carbonyl, ester, and amino-groups (Bergmann & Cohen, 1970).

Crystal and Molecular Structure Analysis

  • The crystal structure of N-[2-(Chloromercuri)ethyl]diethylamine has been determined using X-ray diffraction. This research contributes to the understanding of the molecular structure of related compounds (Toman & Hess, 1973).

Protein and Peptide Extraction

  • Diethylamine is effective in extracting proteins from various tissues. It's used as an alternative to SDS for extracting Trizol-isolated proteins, demonstrating compatibility with various downstream analytical applications (Nolan & Teller, 2006).

Kinetic Study of N-Chlorination

  • A kinetic study of the N-chlorination of diethylamine in an aqueous medium has been presented, offering insights into the reaction mechanisms in neutral or basic mediums (Matte, Solastiouk, Merlin, & Deglise, 1989).

Photodegradation of Polychlorinated Biphenyls

  • The effect of diethylamine on the photodegradation of PCBs was studied, showing significant effects on the degradation rates, offering potential environmental applications (Lin, Teng, Lee, & Chen, 2004).

Catalyst in Organic Synthesis

  • Diethylamine has been used as a catalyst in the green synthesis of various compounds, demonstrating its efficiency and environmental friendliness in chemical reactions (Reddy, Reddy, Kalla, & Jeong, 2015).

Safety And Hazards

“(2-Chloroethyl)diethylamine” is considered hazardous. It causes burns of eyes, skin, and mucous membranes. It is flammable, and its containers may explode when heated. Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .

properties

IUPAC Name

2-chloro-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClN/c1-3-8(4-2)6-5-7/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDNODNLFSHHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67845-39-0 (sulfate [1:1]), 68391-41-3 (sulfate [2:1]), 869-24-9 (hydrochloride)
Record name N,N-Diethyl-2-chloroethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8043868
Record name Ethanamine, 2-chloro-N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloroethyl)diethylamine

CAS RN

100-35-6
Record name Diethylaminoethyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethyl-2-chloroethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, 2-chloro-N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroethyldiethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.585
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLOROTRIETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKE4K6N7IF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloroethyl)diethylamine
Reactant of Route 2
Reactant of Route 2
(2-Chloroethyl)diethylamine
Reactant of Route 3
Reactant of Route 3
(2-Chloroethyl)diethylamine
Reactant of Route 4
Reactant of Route 4
(2-Chloroethyl)diethylamine
Reactant of Route 5
Reactant of Route 5
(2-Chloroethyl)diethylamine
Reactant of Route 6
(2-Chloroethyl)diethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.